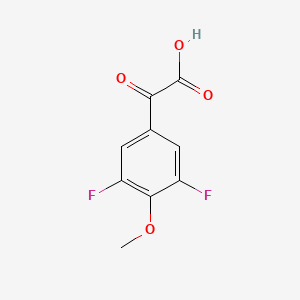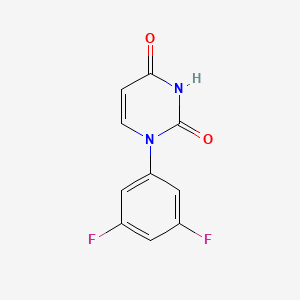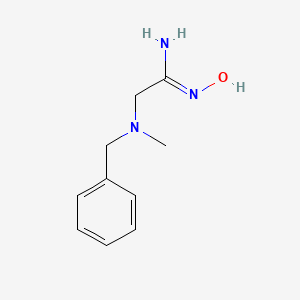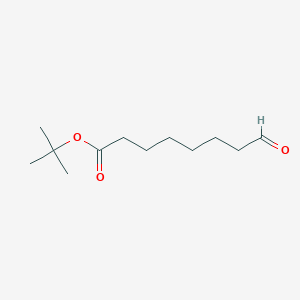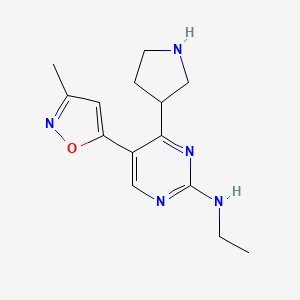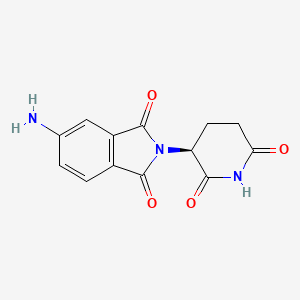
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is often used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate typically involves the reaction of 2-methylpyrimidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetate form is obtained by reacting the resulting amine with acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1-(2-methylpyrimidin-5-yl)methanone, while reduction could produce N-Methyl-1-(2-methylpyrimidin-5-yl)methanol.
科学的研究の応用
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
- N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine
Uniqueness
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
acetic acid;N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C7H11N3.C2H4O2/c1-6-9-4-7(3-8-2)5-10-6;1-2(3)4/h4-5,8H,3H2,1-2H3;1H3,(H,3,4) |
InChIキー |
QQYABAWULHNROZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=N1)CNC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


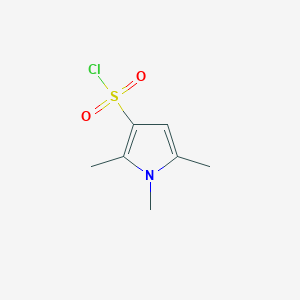
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
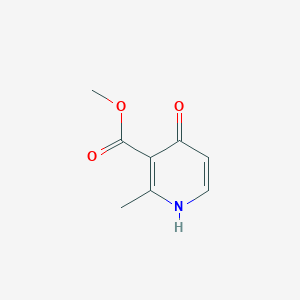
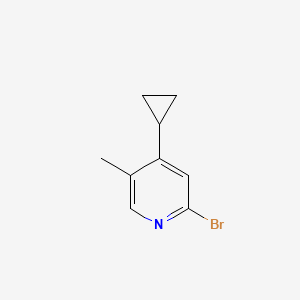
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
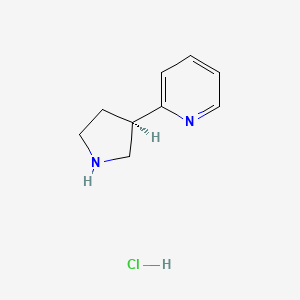
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
